An In-depth Technical Guide to 4-Piperidinylphenylglyoxal Hydrate
An In-depth Technical Guide to 4-Piperidinylphenylglyoxal Hydrate
This guide provides a comprehensive technical overview of 4-Piperidinylphenylglyoxal hydrate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic route with a detailed protocol, potential biological significance, and essential analytical methodologies.
Part 1: Core Chemical Identity and Properties
4-Piperidinylphenylglyoxal hydrate, with the CAS Number 93290-93-8, is an organic compound with the molecular formula C13H17NO3.[1][2] The structure features a phenylglyoxal core substituted with a piperidine ring at the para position of the phenyl group. The glyoxal moiety exists in its hydrated form.
| Property | Value | Source |
| CAS Number | 93290-93-8 | [1][2] |
| Molecular Formula | C13H17NO3 | [1][2] |
| Molecular Weight | 235.3 g/mol | [2] |
| Synonym | 2-Oxo-2-(4-(piperidin-1-yl)phenyl)acetaldehyde hydrate | [3] |
Based on its structure, the expected spectral characteristics are as follows:
-
¹H NMR: The spectrum would likely show signals for the aromatic protons on the phenyl ring, with splitting patterns indicative of para-substitution. The piperidine ring protons would appear as a set of multiplets in the aliphatic region.[4][5][6][7] The aldehyde proton of the glyoxal moiety would be a downfield singlet, and the hydrate protons would likely be a broad singlet.
-
¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbons of the glyoxal group, aromatic carbons, and the aliphatic carbons of the piperidine ring.[6]
-
IR Spectroscopy: Key vibrational bands would include those for the carbonyl groups (C=O), C-H bonds of the aromatic and aliphatic systems, and a broad O-H stretch from the hydrate water molecules.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the anhydrous molecule, along with characteristic fragmentation patterns.[8][9][10][11]
Part 2: Proposed Synthesis via Riley Oxidation
A plausible and efficient method for the synthesis of 4-Piperidinylphenylglyoxal hydrate is the Riley oxidation of the corresponding acetophenone precursor, 1-(4-(piperidin-1-yl)phenyl)ethan-1-one. The Riley oxidation is a well-established method for the selective oxidation of a methyl or methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound using selenium dioxide (SeO₂).[12][13][14]
Reaction Scheme:
Caption: Proposed synthesis of 4-Piperidinylphenylglyoxal hydrate.
Detailed Experimental Protocol: Synthesis of 4-Piperidinylphenylglyoxal hydrate
Caution: Selenium dioxide is toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials:
-
1-(4-(piperidin-1-yl)phenyl)ethan-1-one
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve selenium dioxide (1.1 equivalents) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).
-
Gently heat the mixture to 50-60 °C with stirring until the selenium dioxide has completely dissolved.
-
Add 1-(4-(piperidin-1-yl)phenyl)ethan-1-one (1.0 equivalent) to the reaction mixture.
-
Increase the temperature to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A black precipitate of elemental selenium will form.
-
Decant the hot supernatant solution to separate it from the selenium precipitate.
-
Remove the 1,4-dioxane and water from the supernatant by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Piperidinylphenylglyoxal hydrate as a crystalline solid.
Part 3: Potential Biological Activities and Mechanism of Action
-
Piperidine Moiety: The piperidine ring is a common scaffold in many biologically active compounds, including pharmaceuticals with applications as antipsychotics, analgesics, and antihistamines.[15][16][17][18] Its incorporation can influence a molecule's pharmacokinetic properties and its ability to interact with biological targets. Piperidine derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[16][18][19]
-
Glyoxal Moiety: Glyoxals are reactive dicarbonyl compounds that can interact with biological macromolecules.[20][21][22] They are known to be involved in the formation of advanced glycation end-products (AGEs) in biological systems.[20] In medicinal chemistry, the glyoxal functional group can be a key pharmacophore for enzyme inhibition or can serve as a versatile synthetic handle for creating more complex heterocyclic structures, such as quinoxalines, which have demonstrated antimicrobial and anticancer properties.[23][24]
Hypothesized Mechanism of Action: Enzyme Inhibition
Given the electrophilic nature of the dicarbonyl system, 4-Piperidinylphenylglyoxal hydrate could potentially act as an inhibitor of enzymes that have nucleophilic residues (e.g., cysteine, lysine, or histidine) in their active sites. The piperidine moiety could serve to direct the molecule to a specific binding pocket, enhancing its potency and selectivity.
Caption: Potential mechanism of action via enzyme inhibition.
Part 4: Analytical and Quality Control Methods
To ensure the identity and purity of synthesized 4-Piperidinylphenylglyoxal hydrate, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method would be suitable for determining the purity of the compound.[25][26][27][28]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-320 nm range).
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of the purified compound in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve.
Part 5: Safety and Handling
As a novel chemical entity, 4-Piperidinylphenylglyoxal hydrate should be handled with care. The following precautions are recommended based on the properties of related compounds.
-
General Handling: Use in a well-ventilated area, preferably a fume hood.[29][30] Avoid inhalation of dust or vapors.[31][32] Avoid contact with skin and eyes.[29][30]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[32]
-
Storage: Store in a tightly closed container in a cool, dry place.[29]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[33]
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